1H,1H-Perfluoro-1-decanol

Description

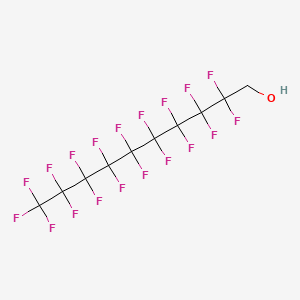

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3F19O/c11-2(12,1-30)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29/h30H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRPXSQCRWXHNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9F19CH2OH, C10H3F19O | |

| Record name | 1-Decanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369826 | |

| Record name | 9:1 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-37-9 | |

| Record name | 9:1 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Decanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluoro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H,1H,2H,2H-Perfluoro-1-decanol: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of 1H,1H,2H,2H-Perfluoro-1-decanol, a significant fluorotelomer alcohol. This document delves into its chemical structure, physicochemical properties, synthesis, and diverse applications, with a particular focus on its relevance in material science and drug development.

Introduction and Nomenclature

1H,1H,2H,2H-Perfluoro-1-decanol, commonly known as 8:2 fluorotelomer alcohol (8:2 FTOH), is an organofluorine compound distinguished by a perfluorinated eight-carbon chain linked to a two-carbon hydrocarbon segment that terminates in a hydroxyl group.[1] Its unique amphiphilic nature, arising from the combination of a hydrophobic and oleophobic perfluorinated tail and a hydrophilic alcohol head, imparts valuable surface-active properties.[2][3]

This compound is identified by the CAS Number 678-39-7 .[4][5][6] Its molecular formula is C₁₀H₅F₁₇O.[4][6] Common synonyms include 1,1,2,2-Tetrahydroperfluoro-1-decanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-1-ol, and 2-(perfluorooctyl)ethanol.[4][6][7]

Chemical Structure and Physicochemical Properties

The structure of 1H,1H,2H,2H-Perfluoro-1-decanol consists of a C8F17 perfluoroalkyl group attached to an ethanol backbone. The linear formula is CF₃(CF₂)₇CH₂CH₂OH.

Diagram: Chemical Structure of 1H,1H,2H,2H-Perfluoro-1-decanol

Caption: 2D structure of 1H,1H,2H,2H-Perfluoro-1-decanol.

The key physicochemical properties of 1H,1H,2H,2H-Perfluoro-1-decanol are summarized in the table below:

| Property | Value | Source(s) |

| Molecular Weight | 464.12 g/mol | [4][7] |

| Appearance | White to light yellow solid/crystalline powder | [8][9] |

| Melting Point | 50 °C | [9][10] |

| Boiling Point | 113 °C at 10 mmHg | [9][10] |

| Solubility | Soluble in chloroform and methanol | [8][11] |

| Flash Point | >110.00 °C (closed cup) | [9] |

| Exact Mass | 464.0068935 Da | [7] |

Synthesis and Industrial Production

The most prevalent industrial method for synthesizing 1H,1H,2H,2H-Perfluoro-1-decanol is through a multi-stage process known as telomerization.[1] This process involves the reaction of a perfluoroalkyl iodide with tetrafluoroethylene (TFE), followed by the addition of ethylene and subsequent hydrolysis.

Diagram: Synthesis Workflow of 1H,1H,2H,2H-Perfluoro-1-decanol

Caption: Logical workflow of the synthesis process.[1]

Experimental Protocol for Synthesis:

Stage 1: Telomerization [1]

-

A reactor is charged with a short-chain perfluoroalkyl iodide, such as pentafluoroethyl iodide (C₂F₅I).

-

The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon).

-

Tetrafluoroethylene (TFE) is introduced into the reactor. The molar ratio of TFE to C₂F₅I is crucial for controlling the chain length of the resulting products.

-

The reaction is initiated either thermally by heating the reactor or chemically by adding a radical initiator.

-

This step yields a mixture of longer-chain perfluoroalkyl iodides, from which perfluorooctyl iodide (C₈F₁₇I) is isolated as the desired intermediate.

Stage 2: Ethylene Addition [1]

-

The purified perfluorooctyl iodide is reacted with ethylene (CH₂=CH₂).

-

This free-radical addition reaction inserts an ethylene unit between the perfluoroalkyl chain and the iodine atom.

-

The product of this stage is 2-(perfluorooctyl)ethyl iodide (C₈F₁₇CH₂CH₂I).

Stage 3: Hydrolysis [1]

-

The final step is the conversion of 2-(perfluorooctyl)ethyl iodide to 1H,1H,2H,2H-Perfluoro-1-decanol.

-

This is typically achieved through a hydrolysis reaction, where the iodine atom is replaced by a hydroxyl group.

-

The crude product is then purified, often by recrystallization or distillation, to yield the final high-purity compound.

Applications in Research and Drug Development

The distinct properties of 1H,1H,2H,2H-Perfluoro-1-decanol make it a valuable compound in various scientific and industrial fields.

Material Science:

-

Coatings: It is used to create barrier and self-healing coatings on metal surfaces, such as zinc.[4][8] Its hydrophobic and oleophobic nature imparts water, oil, and stain repellency.[2][3]

-

Polymers: This fluorotelomer alcohol is a key building block for synthesizing fluorinated polymers.[2] These polymers are used in coatings for textiles, paper, and carpets.[7]

Drug Development:

-

Drug Delivery Systems: Polymers derived from 1H,1H,2H,2H-Perfluoro-1-decanol are of great interest for creating nanoparticles to encapsulate therapeutic agents.[2] The unique properties of these fluorinated polymers can potentially enhance drug stability, lipophilicity, and bioavailability.[2]

-

Biological Activity Research: While research is ongoing, studies have shown that it can influence cell membrane properties and may exhibit cytotoxic effects at higher concentrations.[3] It has also been observed to induce cell death and the formation of reactive oxygen species in cerebellar granule cells.[8][10]

Other Applications:

-

Surfactants: Its amphiphilic nature makes it useful in the formulation of surfactants and emulsifiers.[1][3]

-

Environmental Analysis: It serves as a reference standard in environmental testing for the detection and quantification of per- and polyfluoroalkyl substances (PFAS).[3][12]

Analytical Characterization

The quantitative analysis of 1H,1H,2H,2H-Perfluoro-1-decanol is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS).[8][11] This technique allows for sensitive detection, with instrument detection limits reported to be as low as 10 fg/L in soil samples.[8][11] Spectroscopic data from ¹H NMR, IR, and Mass Spectrometry are also used for its structural confirmation.[7][13][14][15]

Protocol for GC-MS Analysis:

-

Sample Preparation: Extraction of the analyte from the matrix (e.g., soil, water, biological tissue) using an appropriate solvent. This is followed by a clean-up step to remove interfering substances.

-

Derivatization (Optional): In some cases, derivatization of the hydroxyl group may be performed to improve chromatographic properties.

-

GC Separation: The extracted sample is injected into a gas chromatograph equipped with a suitable capillary column. The temperature program of the GC oven is optimized to achieve good separation of the target analyte from other components.

-

MS Detection: The separated components are introduced into a mass spectrometer. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, or in full-scan mode for qualitative analysis.

-

Quantification: The concentration of 1H,1H,2H,2H-Perfluoro-1-decanol in the sample is determined by comparing its peak area to that of a known concentration of a certified reference standard.

Safety and Toxicology

According to available safety data, 1H,1H,2H,2H-Perfluoro-1-decanol is classified as a hazardous substance. It is considered toxic if swallowed, in contact with skin, or if inhaled.[12][16] It can cause skin and serious eye irritation.[16] Furthermore, it may cause damage to organs such as the eyes, kidneys, liver, heart, and central nervous system through dermal contact, inhalation, or oral ingestion.[12][16] It is also a highly flammable liquid and vapor.[16]

Handling Precautions:

-

Use in a well-ventilated area or with respiratory protection.[16]

-

Wear appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.

-

Keep away from heat, sparks, open flames, and other ignition sources.[16]

-

Store in a tightly closed container in a cool, dry place.

In case of exposure, it is crucial to seek immediate medical attention.[16]

Conclusion

1H,1H,2H,2H-Perfluoro-1-decanol is a versatile fluorinated compound with a unique combination of properties that make it valuable in diverse fields, from material science to drug development. Its synthesis via telomerization is a well-established industrial process. As research continues to explore its potential applications and biological effects, a thorough understanding of its chemistry, handling, and analytical methods is essential for scientists and researchers.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buy 1H,1H,2H,2H-Perfluoro-1-decanol | 678-39-7 [smolecule.com]

- 4. scbt.com [scbt.com]

- 5. accustandard.com [accustandard.com]

- 6. 1H,1H,2H,2H-perfluoro-1-decanol - Wikidata [wikidata.org]

- 7. 1,1,2,2-Tetrahydroperfluoro-1-decanol | C10H5F17O | CID 69619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1H,1H,2H,2H-Perfluoro-1-decanol | 678-39-7 [chemicalbook.com]

- 9. 1H,1H,2H,2H-Perfluoro-1-decanol - Safety Data Sheet [chemicalbook.com]

- 10. 1H,1H,2H,2H-Perfluoro-1-decanol Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. 678-39-7 | CAS DataBase [m.chemicalbook.com]

- 12. isotope.com [isotope.com]

- 13. 1H,1H-PERFLUORO-1-DECANOL(307-37-9) MS spectrum [chemicalbook.com]

- 14. 1H,1H,2H,2H-Perfluoro-1-decanol(678-39-7) MS spectrum [chemicalbook.com]

- 15. 1H,1H,2H,2H-Perfluoro-1-decanol(678-39-7) 1H NMR spectrum [chemicalbook.com]

- 16. isotope.com [isotope.com]

An In-depth Technical Guide to the Physicochemical Properties of 8:2 Fluorotelomer Alcohol

Introduction

1H,1H,2H,2H-Perfluoro-1-decanol, widely known as 8:2 fluorotelomer alcohol (8:2 FTOH), is a member of the per- and polyfluoroalkyl substances (PFAS) family.[1] These substances are characterized by a fully fluorinated carbon chain, which imparts unique properties such as thermal and chemical stability.[2] 8:2 FTOH consists of an eight-carbon perfluorinated chain attached to an ethanol group.[3] This structure makes it a volatile precursor to persistent perfluorinated carboxylic acids (PFCAs), such as perfluorooctanoic acid (PFOA), raising significant environmental and health concerns.[1][3][4] 8:2 FTOH is utilized in the manufacturing of coatings for textiles, paper, and fabrics, as well as in the synthesis of various surfactants.[2][5] This guide provides a comprehensive overview of the core physicochemical properties of 8:2 FTOH, its environmental fate, and the analytical methodologies for its characterization, offering critical insights for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The nomenclature "8:2" in 8:2 fluorotelomer alcohol denotes the number of fluorinated carbon atoms (eight) and the number of hydrogenated carbon atoms in the ethyl group (two).[3][6] The synthesis of 8:2 FTOH typically involves the telomerization process, where a pentafluoroethyl iodide telogen reacts with tetrafluoroethylene monomers, followed by the addition of ethylene and subsequent replacement of the terminal iodine with a hydroxyl group.[3]

Caption: Chemical structure of 8:2 Fluorotelomer Alcohol (8:2 FTOH).

Core Physicochemical Properties

The unique physicochemical properties of 8:2 FTOH, particularly its volatility and low water solubility, are crucial in determining its environmental distribution and fate. These properties are summarized in the table below.

| Property | Value | Method/Conditions | Reference |

| Molecular Formula | C₁₀H₅F₁₇O | - | [7] |

| Molecular Weight | 464.1 g/mol | - | [8] |

| Melting Point | 43 - 54 °C | Traditional melting point apparatus and DSC | [8] |

| Boiling Point | 201.3 °C at 101.325 kPa (1 atm) | Boiling point method | [8][9][10] |

| Vapor Pressure | 3 Pa at 21 °C | Gas saturation method | [2][8] |

| 254 Pa at 25 °C | Gas chromatography (GC) method | [2] | |

| Water Solubility | 137 µg/L at 25 °C | Modified shake flask method | [2][8][11] |

| 194 ± 32 µg/L at 22.3 °C | Direct aqueous phase measurement | [12][13] | |

| 224 µg/L | Extrapolated from cosolvent data | [12][13][14] | |

| Log Kₒw (Octanol-Water Partition Coefficient) | 5.58 ± 0.06 | Batch equilibration method | [1][15][16][17] |

| Log Kₒₐ (Octanol-Air Partition Coefficient) | 4.91 | - | [2] |

| Organic Carbon-Water Partition Coefficient (Log Kₒc) | 4.13 ± 0.16 | - | [12][14] |

Environmental Fate and Transport

The physicochemical properties of 8:2 FTOH significantly influence its behavior in the environment.

Atmospheric Transport and Degradation

With a relatively high vapor pressure, 8:2 FTOH is expected to be found predominantly in the gas phase, leading to significant atmospheric concentrations.[2] Its estimated atmospheric lifetime is approximately 20 days, allowing for hemispheric distribution.[2] Atmospheric oxidation of 8:2 FTOH is a known pathway for the formation of PFCAs.[3]

Aqueous Photolysis and Biodegradation

In aqueous environments, 8:2 FTOH undergoes indirect photolysis, with the hydroxyl radical being the primary degradation agent.[2] Nitrate has been shown to promote photolysis, while dissolved organic carbon can inhibit it.[2][4]

Biodegradation of 8:2 FTOH has been observed under both aerobic and anaerobic conditions in various environmental matrices, including soil and activated sludge.[1][18] Aerobic biotransformation is a key process, initiated by the oxidation of the alcohol group.[1] Studies have shown that microorganisms can defluorinate and mineralize the perfluorinated carbon chain of 8:2 FTOH, leading to the formation of shorter-chain fluorinated metabolites.[19]

Experimental Protocols for Property Determination

The accurate determination of the physicochemical properties of 8:2 FTOH is essential for understanding its environmental behavior. The following are outlines of established methodologies.

Determination of Water Solubility (Modified Shake Flask Method)

This protocol is adapted from methods described for determining the aqueous solubility of sparingly soluble compounds, consistent with OECD Test Guideline 105.

Objective: To determine the water solubility of 8:2 FTOH at a given temperature.

Methodology:

-

Preparation: Add an excess amount of 8:2 FTOH to a flask containing high-purity water.

-

Equilibration: Seal the flask and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the solution to separate the undissolved 8:2 FTOH from the aqueous phase.

-

Sampling: Carefully withdraw an aliquot of the clear aqueous supernatant.

-

Analysis: Analyze the concentration of 8:2 FTOH in the aliquot using a suitable analytical technique, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][14]

-

Calculation: The water solubility is reported as the measured concentration of 8:2 FTOH in the saturated aqueous solution.

Determination of Octanol-Water Partition Coefficient (Kₒw) (Batch Equilibration Method)

This protocol follows the principles of the batch equilibration method for determining the octanol-water partition coefficient, as outlined in OECD Test Guideline 107.

Objective: To determine the Kₒw of 8:2 FTOH.

Methodology:

-

Preparation: Prepare a solution of 8:2 FTOH in either water-saturated octanol or octanol-saturated water.

-

Partitioning: Add a known volume of the other phase (octanol-saturated water or water-saturated octanol) to a vial containing the 8:2 FTOH solution.

-

Equilibration: Seal the vial and shake or rotate it at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).[1]

-

Phase Separation: Centrifuge the vials to ensure complete separation of the octanol and water phases.[1]

-

Sampling and Analysis: Carefully collect aliquots from both the octanol and water phases and analyze the concentration of 8:2 FTOH in each phase.[1]

-

Calculation: The Kₒw is calculated as the ratio of the concentration of 8:2 FTOH in the octanol phase to its concentration in the water phase at equilibrium.[1]

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Fluorotelomer alcohol - Wikipedia [en.wikipedia.org]

- 4. Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and o ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D4VA00019F [pubs.rsc.org]

- 5. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 6. central.bac-lac.gc.ca [central.bac-lac.gc.ca]

- 7. 1H,1H,2H,2H-Perfluoro-1-decanol | 678-39-7 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Physicochemical Properties of 8-2 Fluorinated Telomer B Alcohol | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Solubility and sorption by soils of 8:2 fluorotelomer alcohol in water and cosolvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Partitioning of fluorotelomer alcohols to octanol and different sources of dissolved organic carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Fluorotelomer alcohol biodegradation-direct evidence that perfluorinated carbon chains breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1H,1H-Perfluoro-1-decanol (CAS 678-39-7): Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1H,1H-Perfluoro-1-decanol, a significant fluorotelomer alcohol. Known commonly as 8:2 fluorotelomer alcohol (8:2 FTOH), this compound is distinguished by a perfluorinated eight-carbon chain linked to a hydroxyl group via a two-carbon hydrocarbon segment. This unique amphiphilic structure imparts valuable properties, including chemical inertness and high surface activity, making it a critical intermediate in the synthesis of advanced polymers, surfactants, and specialized coatings. This document will delve into its chemical characteristics, synthesis pathways, key applications in material science and drug development, and its analytical and toxicological profiles, offering field-proven insights for researchers and industry professionals.

Core Physicochemical Properties

The distinct behavior of this compound in various systems is a direct result of its molecular structure. The highly fluorinated tail is responsible for its hydrophobic and oleophobic characteristics, while the terminal hydroxyl group provides a reactive site for further chemical modification. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 678-39-7 | [1][2] |

| Molecular Formula | C₁₀H₅F₁₇O | [2][3] |

| Molecular Weight | 464.12 g/mol | [2][3] |

| Appearance | White to light yellow solid; Waxy or crystalline powder | [1][4][5] |

| Melting Point | 50 °C | [5][6] |

| Boiling Point | 113°C at 10 mmHg; 192 °C at 735 mmHg | [5][7] |

| Solubility | Soluble in chloroform and methanol | [1][5] |

| Vapor Pressure | 0.02 - 0.023 mmHg | [3][4] |

| Log Kₒw | 5.30 | [8] |

| Synonyms | 8:2 FTOH, 1,1,2,2-Tetrahydroperfluorodecanol, 2-(Perfluorooctyl)ethanol | [1][2][3] |

Industrial Synthesis Pathway: A Multi-Stage Process

The most established and industrially relevant method for producing 1H,1H,2H,2H-Perfluoro-1-decanol is a three-stage process rooted in telomerization.[9] This pathway is designed to build the perfluoroalkyl chain and then functionalize it to yield the desired alcohol. The causality behind this multi-step approach lies in the need to precisely control the chain length and introduce the reactive hydroxyl group in a separate, efficient step.

Logical Workflow of Synthesis

Caption: Logical workflow of the three-stage synthesis process.

Detailed Experimental Protocol: Synthesis of 1H,1H,2H,2H-Perfluoro-1-decanol

This protocol synthesizes the key steps described in the industrial production of 8:2 FTOH.[9]

Stage 1: Telomerization to form Perfluorooctyl Iodide (C₈F₁₇I)

-

Charge a high-pressure autoclave reactor with pentafluoroethyl iodide (C₂F₅I), which serves as the telogen.

-

Seal the reactor and purge thoroughly with an inert gas (e.g., nitrogen or argon) to remove oxygen.

-

Introduce tetrafluoroethylene (TFE) into the reactor. The molar ratio of TFE to C₂F₅I is a critical parameter that must be controlled to favor the formation of the desired C8 telomer.

-

Initiate the free-radical chain reaction by either thermal means or a chemical initiator.

-

After the reaction, cool the reactor and separate the resulting mixture of perfluoroalkyl iodides, typically by distillation, to isolate the target perfluorooctyl iodide.

Stage 2: Ethylene Addition

-

React the purified perfluorooctyl iodide with ethylene (CH₂=CH₂) in a suitable reactor.

-

This free-radical addition reaction inserts an ethylene unit between the perfluoroalkyl chain and the iodine atom.

-

The product, 2-(perfluorooctyl)ethyl iodide (C₈F₁₇CH₂CH₂I), is then purified to remove unreacted starting materials.

Stage 3: Hydrolysis to the Final Alcohol

-

The 2-(perfluorooctyl)ethyl iodide is subjected to hydrolysis. This is often achieved by reacting it with a source of hydroxide or by forming a sulfate ester intermediate which is then hydrolyzed.

-

For example, heat the iodide with a reagent like fuming sulfuric acid. This replaces the iodine atom with a sulfate ester group.

-

Cool the reaction mixture and carefully pour it into ice water. This hydrolyzes the ester, causing the crude 1H,1H,2H,2H-Perfluoro-1-decanol to precipitate as a solid.

-

Collect the solid product by filtration and wash thoroughly with water.

-

Further purify the final product by recrystallization from an appropriate solvent or by distillation to achieve high purity.

Applications in Material Science and Drug Development

The unique properties of 8:2 FTOH make it a valuable precursor for a range of advanced materials. It is a foundational building block for creating surfaces with low surface energy and for formulating sophisticated drug delivery systems.[10]

Synthesis of Fluorinated Acrylate Polymers

A primary application of 8:2 FTOH is its use as a precursor for synthesizing fluorinated polymers, such as poly(1H,1H,2H,2H-heptadecafluorodecyl acrylate). These polymers are used extensively in coatings for textiles, paper, and carpets to impart oil, stain, and water repellency.[3][10] The process involves converting the alcohol to an acrylate monomer, followed by polymerization.

Workflow for Polymer Synthesis

Caption: Workflow for the synthesis of a fluorinated acrylate polymer.

Detailed Experimental Protocol: Monomer and Polymer Synthesis

The following protocols are based on established methods for creating fluorinated acrylate polymers from 8:2 FTOH.[10]

Part A: Synthesis of 1H,1H,2H,2H-Heptadecafluorodecyl Acrylate (Monomer)

-

In a dry, round-bottom flask under a nitrogen atmosphere, dissolve 1H,1H,2H,2H-Perfluoro-1-decanol in anhydrous dichloromethane.

-

Add triethylamine (TEA) to the solution, using a molar ratio of approximately 1.1:1 (TEA:FTOH).

-

Cool the flask to 0 °C in an ice bath with continuous stirring.

-

Slowly add acryloyl chloride (approx. 1.05 molar equivalents) to the solution via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or overnight.

-

Filter the mixture to remove the triethylamine hydrochloride salt and wash the filtrate with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography or distillation to yield the pure monomer.

Part B: Free-Radical Polymerization

-

Dissolve the purified acrylate monomer in an anhydrous solvent (e.g., ethyl acetate or a fluorinated solvent) in a Schlenk flask. A typical solvent-to-monomer ratio is 90:10 (w/w).

-

Add a radical initiator, such as Azobisisobutyronitrile (AIBN), typically 0.1-1 mol% with respect to the monomer.

-

De-gas the solution to remove oxygen, which inhibits polymerization. This can be done by three freeze-pump-thaw cycles or by bubbling with argon or nitrogen for at least 30 minutes.

-

Heat the reaction mixture to the appropriate temperature for the initiator (typically 60-80 °C for AIBN) under an inert atmosphere with stirring.

-

Allow the polymerization to proceed for the desired time (several hours to a day).

-

Precipitate the polymer by slowly adding the reaction mixture to a non-solvent, such as methanol, with vigorous stirring.

-

Collect the polymer by filtration and dry it in a vacuum oven at a moderate temperature (40-50 °C) until a constant weight is achieved.

-

Characterize the final polymer to determine its molecular weight, polydispersity, and thermal properties.

Advanced Applications in Drug Development

Polymers derived from 1H,1H,2H,2H-Perfluoro-1-decanol are of great interest to drug development professionals.[10] Their unique fluorinated nature allows them to self-assemble into nanoparticles capable of encapsulating therapeutic agents. This formulation can enhance drug stability, improve lipophilicity, and increase bioavailability.[10] The hydrophobic and lipophobic properties of the fluorinated segments can create a protective core for sensitive drug molecules, shielding them from degradation in biological environments.

Other Key Applications

-

Coatings and Surface Modification : Used to create barrier and self-healing coatings on metals due to its hydrophobic properties.[2][8]

-

Surfactants and Emulsifiers : Employed in formulations for oil-water separation.[8]

-

Environmental Reference Standard : Serves as a crucial reference standard in environmental testing and analysis to assess contamination from Per- and Polyfluoroalkyl Substances (PFAS).[8][11]

Analytical Methodologies

Accurate quantification of 8:2 FTOH is essential, particularly in environmental and biological matrices. The primary analytical technique for this purpose is Gas Chromatography coupled with Mass Spectrometry (GC/MS).

-

GC/MS Analysis : This method offers high sensitivity and selectivity. Studies have demonstrated that the quantitative analysis of 8:2 FTOH in soil can be achieved with an instrument detection limit (IDL) as low as 10 fg/L.[1][11]

-

Spectral Data : Comprehensive spectral information, including ¹H NMR, GC-MS, LC-MS, and IR spectra, is available in public databases like PubChem for compound verification.[3]

Environmental and Toxicological Profile

As a member of the PFAS family, 1H,1H,2H,2H-Perfluoro-1-decanol is subject to scrutiny regarding its environmental fate and toxicity.

-

Environmental Behavior : In aquatic systems, 8:2 FTOH demonstrates dual partitioning behavior. Its moderate water solubility allows for transport in the dissolved phase, while its high octanol-water partition coefficient (log Kₒw of 5.30) drives its accumulation in sediments and particulate matter.[8] Studies also show that it can undergo indirect photodegradation in aqueous media mediated by hydroxyl radicals.[1][11]

-

Toxicology and Metabolism : The major mammalian metabolite of 8:2 FTOH is perfluorooctanoic acid (PFOA), a compound with well-documented persistence and toxicity.[3][4] Animal studies on 8:2 FTOH have reported adverse effects on the liver and kidneys in rats at high doses.[3][4] Due to its amphiphilic nature, it may interact with and disrupt biological membranes.[8]

-

Safety and Handling : According to GHS classifications, the compound is often supplied in a methanol solution, which is highly flammable and toxic if swallowed, inhaled, or in contact with skin.[12][13] It can cause serious eye and skin irritation and may cause damage to organs such as the eyes, kidneys, liver, heart, and central nervous system upon exposure.[12][13] When handling, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used in a well-ventilated area.[13][14]

Conclusion

1H,1H,2H,2H-Perfluoro-1-decanol is a versatile and highly functional organofluorine compound. Its importance stems from its role as a key building block for a wide array of fluorinated materials that leverage its unique surface properties. For researchers in material science, polymer chemistry, and drug development, a thorough understanding of its synthesis, reactivity, and toxicological profile is crucial for both innovative application and responsible handling. As research into fluorinated compounds continues to evolve, the utility of 8:2 FTOH as a foundational precursor remains undiminished.

References

- 1. 1H,1H,2H,2H-Perfluoro-1-decanol | 678-39-7 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 1,1,2,2-Tetrahydroperfluoro-1-decanol | C10H5F17O | CID 69619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H,1H,2H,2H-Perfluorodecanol - Hazardous Agents | Haz-Map [haz-map.com]

- 5. 1H,1H,2H,2H-Perfluoro-1-decanol - Safety Data Sheet [chemicalbook.com]

- 6. 1H,1H,2H,2H-Perfluoro-1-decanol Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound | 307-37-9 [chemicalbook.com]

- 8. Buy 1H,1H,2H,2H-Perfluoro-1-decanol | 678-39-7 [smolecule.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 1H,1H,2H,2H-パーフルオロ-1-デカノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. isotope.com [isotope.com]

- 13. isotope.com [isotope.com]

- 14. fishersci.com [fishersci.com]

Molecular weight of 1H,1H,2H,2H-Perfluoro-1-decanol

An In-Depth Technical Guide to 1H,1H,2H,2H-Perfluoro-1-decanol (8:2 FTOH) A Comprehensive Resource for Researchers and Drug Development Professionals

Introduction

1H,1H,2H,2H-Perfluoro-1-decanol, commonly referred to as 8:2 Fluorotelomer Alcohol (8:2 FTOH), is a significant compound within the broad class of per- and polyfluoroalkyl substances (PFAS). Its unique structure, featuring a highly fluorinated carbon chain and a reactive alcohol functional group, imparts distinct physicochemical properties that are leveraged in various industrial and research applications. However, its environmental persistence and toxicological profile necessitate a thorough understanding for safe and effective utilization.

This guide provides a detailed examination of 8:2 FTOH, from its fundamental molecular characteristics to its applications, analytical methodologies, and safety protocols. The content is structured to provide not just data, but the underlying scientific rationale, empowering researchers to make informed decisions in their work.

Molecular and Chemical Identity

The defining feature of 8:2 FTOH is its segmented structure: a perfluorinated octyl chain (CF₃(CF₂)₇-) linked to an ethyl alcohol moiety (-CH₂CH₂OH). This arrangement makes it a primary alcohol and a key intermediate in the synthesis of other fluorinated materials.

Key Identifiers and Properties:

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₅F₁₇O | [1][2][3] |

| Molecular Weight | 464.12 g/mol | [2][4][5][6] |

| Precise Mass | 464.1190 Da | [1] |

| CAS Number | 678-39-7 | [1][2] |

| Linear Formula | CF₃(CF₂)₇CH₂CH₂OH | |

| Synonyms | 8:2 Fluorotelomer alcohol (8:2 FTOH), 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-1-ol, 2-(Perfluorooctyl)ethanol | [1][3][4] |

Below is a diagram illustrating the chemical structure of 8:2 FTOH, highlighting the perfluorinated "tail" and the reactive hydroxyl "head."

Caption: Chemical structure of 1H,1H,2H,2H-Perfluoro-1-decanol (8:2 FTOH).

Physicochemical Properties

The combination of the fluorinated tail and the alcohol head results in amphiphilic character, though its low water solubility and high molecular weight mean it behaves primarily as a solid organic compound.

| Property | Value | Notes | Source(s) |

| Appearance | White to light yellow solid | [7][8] | |

| Melting Point | 83 - 90 °C | [8] | |

| Boiling Point | 95 °C | At reduced pressure (not specified in source) | [8] |

| Solubility | Soluble in chloroform and methanol | [7][9][10] |

Applications in Research and Development

The utility of 8:2 FTOH stems from its ability to act as a building block for more complex fluorinated molecules and its use as a reference standard in environmental and toxicological studies.

-

Synthesis of Fluorosurfactants and Polymers: The terminal hydroxyl group is a key reaction site. It can be esterified, etherified, or otherwise modified to produce a wide range of surfactants and monomers. These resulting polymers are used to impart oil, stain, and water repellency to textiles, paper, and carpets.[10]

-

Formation of Self-Healing and Barrier Coatings: 8:2 FTOH has been applied in the formation of protective coatings on metal surfaces, such as zinc.[7][10] The fluorinated chains create a low-surface-energy barrier that repels water and corrosive agents.

-

Environmental and Toxicological Research: As a prominent member of the PFAS family, 8:2 FTOH is a critical analytical standard for environmental monitoring.[5] Furthermore, it is used in toxicology studies to investigate the mechanisms of PFAS-induced cell death and the formation of reactive oxygen species.[10]

-

Metabolite Synthesis: In drug development and toxicology, understanding metabolic pathways is crucial. 8:2 FTOH is used as a precursor to synthesize key metabolites, such as 8:2 FTOH sulfate and 8:2 FTOH glucuronide, for use as reference standards in metabolic studies.[7]

The diagram below illustrates the central role of 8:2 FTOH as a precursor.

Caption: Role of 8:2 FTOH as a central precursor in various applications.

Analytical Methodology: Quantification in Environmental Matrices

The accurate quantification of 8:2 FTOH is paramount for environmental assessment and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC/MS) is a common and highly sensitive method for this purpose.[7]

Expertise in Action: Causality Behind the Protocol The choice of GC/MS is driven by the volatility of 8:2 FTOH and the high selectivity and sensitivity of mass spectrometry. The following protocol is a self-validating system because it incorporates an isotopically labeled internal standard, which co-extracts with the analyte and corrects for variations in sample preparation and instrument response, ensuring data accuracy.

Protocol: GC/MS Quantification of 8:2 FTOH in Soil

-

Internal Standard Spiking: Accurately weigh ~5 g of the soil sample into a centrifuge tube. Spike the sample with a known amount of an isotopically labeled internal standard (e.g., ¹³C₂, D₄-labeled 8:2 FTOH). The standard must be added before extraction to account for any analyte loss during the procedure.

-

Solvent Extraction: Add 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile). Vortex vigorously for 2 minutes, then sonicate for 15 minutes in an ultrasonic bath. This combination of mechanical and ultrasonic energy ensures efficient disruption of soil aggregates and transfer of the analyte into the solvent.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid matrix.

-

Extract Collection: Carefully transfer the supernatant to a clean tube. Repeat the extraction (steps 2-4) twice more on the remaining soil pellet, combining the supernatants. This repeated extraction maximizes recovery from the complex soil matrix.

-

Concentration & Solvent Exchange: Evaporate the combined extract to near dryness (~0.5 mL) under a gentle stream of nitrogen. Add 1 mL of a solvent suitable for GC injection (e.g., ethyl acetate) and re-concentrate to a final volume of 1 mL. This step removes the initial extraction solvent and concentrates the analyte to improve detection limits.

-

GC/MS Analysis:

-

Injection: Inject 1 µL of the final extract into the GC/MS system.

-

GC Conditions (Typical):

-

Column: A mid-polarity column (e.g., DB-5ms) is chosen for good peak shape and separation.

-

Oven Program: Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min, and hold for 5 min. This temperature program separates the analyte from other matrix components.

-

-

MS Conditions (Typical):

-

Ionization: Electron Ionization (EI).

-

Mode: Selected Ion Monitoring (SIM) for maximum sensitivity. Monitor characteristic ions for both native 8:2 FTOH and the labeled internal standard.

-

-

-

Quantification: Create a calibration curve using standards of known concentrations. The concentration of 8:2 FTOH in the sample is calculated based on the ratio of the native analyte peak area to the internal standard peak area.

Caption: Workflow for the quantitative analysis of 8:2 FTOH in soil samples.

Safety, Handling, and Toxicological Profile

Trustworthiness Through Safety: Acknowledging and mitigating risk is a cornerstone of scientific integrity. 8:2 FTOH is classified as a hazardous substance and requires careful handling.

Hazard Profile:

-

Signal Word: Danger

-

Primary Hazards:

Handling and Storage Protocols:

-

Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a cool, dry, and well-ventilated place.[12] Keep the container tightly closed and store away from incompatible materials such as strong oxidizing agents.[10]

-

Disposal: Dispose of waste material at an authorized site in accordance with local, state, and federal regulations.[11]

References

- 1. 1H,1H,2H,2H-Perfluorodecan-1-ol [webbook.nist.gov]

- 2. 1H,1H,2H,2H-Perfluoro-1-decanol | CymitQuimica [cymitquimica.com]

- 3. 1H,1H,2H,2H-perfluoro-1-decanol - Wikidata [wikidata.org]

- 4. 1,1,2,2-Tetrahydroperfluoro-1-decanol | C10H5F17O | CID 69619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. isotope.com [isotope.com]

- 6. 1H,1H,2H,2H-Perfluoro-1-decanol (8:2 FTOH) (unlabeled) [lgcstandards.com]

- 7. 1H,1H,2H,2H-Perfluoro-1-decanol | 678-39-7 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. 1H,1H,2H,2H-Perfluoro-1-decanol, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 10. 1H,1H,2H,2H-Perfluoro-1-decanol, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. isotope.com [isotope.com]

- 12. 1H,1H,2H,2H-Perfluoro-1-decanol - Safety Data Sheet [chemicalbook.com]

The Classification of 1H,1H-Perfluoro-1-decanol: A Technical Deep Dive into its PFAS Identity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of 1H,1H-Perfluoro-1-decanol, unequivocally classifying it as a per- and polyfluoroalkyl substance (PFAS). Through an examination of its chemical structure in the context of internationally recognized definitions set forth by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), this document establishes the scientific basis for its inclusion in the PFAS class. Furthermore, this guide delves into the compound's role as a fluorotelomer alcohol, its synthesis, its function as a precursor to other persistent PFAS like perfluorooctanoic acid (PFOA), and the analytical methodologies for its detection. This paper serves as a critical resource for professionals requiring a detailed understanding of this compound's chemical identity and its environmental and health implications.

Defining PFAS: A Tale of Evolving Scientific Consensus

Per- and polyfluoroalkyl substances (PFAS) are a broad class of synthetic organofluorine compounds characterized by the presence of multiple fluorine atoms attached to an alkyl chain.[1] These chemicals are sometimes referred to as "forever chemicals" due to the strength of the carbon-fluorine bond, which makes them highly resistant to degradation.[2][3] The definition of what constitutes a PFAS has evolved as the scientific understanding of this diverse group of chemicals has grown.

Initially, a narrower definition focused on substances containing at least one perfluoroalkyl moiety (-CnF2n+1).[1] However, this proved to be too restrictive. In 2021, the OECD broadened the definition to include any fluorinated substance that contains at least one fully fluorinated methyl or methylene carbon atom (a carbon atom where all hydrogen atoms have been replaced by fluorine).[1][4] This more inclusive definition recognizes the vast diversity of PFAS structures and properties.[4] Specifically, the OECD defines PFAS as substances containing a perfluorinated methyl group (-CF₃) or a perfluorinated methylene group (-CF₂-), with a few exceptions.[1][4]

The U.S. EPA has also established its own definitions for regulatory purposes. For the Drinking Water Contaminant Candidate List 5, the EPA defines PFAS as substances containing one of three specific chemical structures, which focus on saturated carbon-fluorine moieties.[1] Another working definition from the EPA's toxics office in 2021 classified PFAS as chemicals with "at least two adjacent carbon atoms, where one carbon is fully fluorinated and the other is at least partially fluorinated".

The Chemical Identity of this compound: An Unmistakable PFAS

This compound is an organofluorine compound with the chemical formula C₁₀H₃F₁₉O.[5] It is also commonly known as 8:2 fluorotelomer alcohol (8:2 FTOH), a name that provides insight into its structure: an eight-carbon perfluorinated chain attached to a two-carbon non-fluorinated segment ending in a hydroxyl group.[6][7]

A critical examination of its molecular structure reveals its definitive classification as a PFAS under the widely accepted OECD definition. The molecule contains a long chain of perfluorinated methylene (-CF₂-) groups, which is a core feature of PFAS.[1][4]

Caption: Chemical structure of this compound (8:2 FTOH).

The Significance of Being a Fluorotelomer Alcohol (FTOH)

This compound belongs to a specific subgroup of PFAS known as fluorotelomer alcohols (FTOHs).[7] FTOHs are important industrial chemicals used in the synthesis of surfactants and polymers for applications such as stain- and water-repellent coatings on textiles and paper.[8][9]

Crucially, FTOHs are recognized as precursors to other more well-known and environmentally persistent PFAS, such as perfluorocarboxylic acids (PFCAs).[9] The biotransformation of 8:2 FTOH in the environment is a significant indirect source of PFOA.[10]

Biodegradation Pathways: From FTOH to PFOA

The environmental transformation of 8:2 FTOH has been studied under both aerobic and anaerobic conditions.

Aerobic Biodegradation: In aerobic environments, such as soil and activated sludge, 8:2 FTOH undergoes a series of biotransformation steps.[11] The process is initiated by the oxidation of the alcohol group, leading to the formation of various intermediate metabolites, and ultimately yielding persistent PFCAs like PFOA.[10][11]

Caption: Simplified aerobic biodegradation pathway of 8:2 FTOH to PFOA.

Anaerobic Biodegradation: Under anaerobic conditions, found in environments like anaerobic activated sludge, 8:2 FTOH also biodegrades into a range of poly- and perfluorinated metabolites.[12] While the specific intermediates may differ from the aerobic pathway, the end result is the formation of persistent PFCAs, including PFOA.[12]

Synthesis of this compound: The Telomerization Process

The primary industrial method for producing this compound is a multi-step process known as telomerization.[6] This process involves the reaction of a perfluoroalkyl iodide with tetrafluoroethylene to create a longer perfluoroalkyl chain, which is then further modified to produce the final alcohol.[6]

Caption: The multi-step synthesis of this compound via telomerization.

Experimental Protocol for Synthesis

The synthesis of this compound is a three-stage process:

Stage 1: Telomerization to form Perfluorooctyl Iodide

-

A short-chain perfluoroalkyl iodide, typically pentafluoroethyl iodide (C₂F₅I), is reacted with tetrafluoroethylene (TFE; CF₂=CF₂) in a reactor.[6]

-

This reaction yields a mixture of longer-chain perfluoroalkyl iodides.[6]

-

The desired intermediate, perfluorooctyl iodide (C₈F₁₇I), is separated from the mixture.[6]

Stage 2: Ethylene Addition

-

The purified perfluorooctyl iodide is reacted with ethylene (CH₂=CH₂) in the presence of a radical initiator, such as a peroxide.[6]

-

This free-radical addition inserts an ethylene unit between the perfluoroalkyl chain and the iodine atom, forming 2-(perfluorooctyl)ethyl iodide.[6]

Stage 3: Hydrolysis to the Final Alcohol

-

The 2-(perfluorooctyl)ethyl iodide is then hydrolyzed to replace the iodine atom with a hydroxyl group, yielding this compound.[6]

-

The crude product is then purified, often through recrystallization or distillation.[6]

Analytical Methodologies for Detection

The detection and quantification of FTOHs like this compound in environmental matrices require sensitive and selective analytical methods due to their volatility and the complexity of the samples. Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a commonly employed and effective technique.[9]

Protocol for GC-MS/MS Analysis of 8:2 FTOH in Water

-

Sample Collection: Water samples are collected in 40 mL volatile organic analysis (VOA) vials.[13]

-

Extraction: Due to their volatility, FTOHs can be extracted from the water matrix using methods like stir bar sorptive extraction (SBSE).[14]

-

Analysis: The extracted analytes are then analyzed by GC-MS/MS, often using positive chemical ionization (PCI) to enhance sensitivity and selectivity.[9][13]

-

Quantification: Mass-labeled internal standards are typically used for accurate quantification.[15]

Table 1: Analytical Method Parameters

| Parameter | Specification | Reference |

| Instrumentation | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | [13] |

| Ionization Mode | Positive Chemical Ionization (PCI) | [13] |

| Sample Matrix | Water | [13] |

| Detection Limit | 5 ng/L | [13] |

Environmental Fate and Ecotoxicity

This compound is a compound of environmental concern due to its persistence and its role as a precursor to other persistent PFAS.[16] Its volatility allows for long-range atmospheric transport, leading to its widespread distribution in the environment.[17]

Studies have shown that 8:2 FTOH can be toxic, with the potential to cause damage to organs such as the liver and kidneys.[18][19] In animal studies, exposure to 8:2 FTOH has been linked to adverse effects on the liver and kidneys.[20][21] The major mammalian metabolite of 8:2 FTOH is PFOA, a well-studied PFAS with known toxicities.[20]

Table 2: Physicochemical and Toxicological Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₅F₁₇O | [22] |

| Molecular Weight | 464.12 g/mol | [22] |

| GHS Hazard Statements | Toxic if swallowed, in contact with skin or if inhaled; Causes skin and serious eye irritation; Causes damage to organs | [18] |

Conclusion

Based on a thorough review of its chemical structure and the authoritative definitions from the OECD and EPA, this compound is definitively classified as a per- and polyfluoroalkyl substance (PFAS). Its identity as a fluorotelomer alcohol (8:2 FTOH) is of particular significance due to its role as a precursor to highly persistent and toxic PFAS, such as PFOA, through environmental and biological degradation pathways. Understanding the synthesis, analytical detection, and environmental fate of this compound is crucial for researchers, scientists, and drug development professionals working to assess and mitigate the risks associated with this extensive class of "forever chemicals."

References

- 1. PFAS - Wikipedia [en.wikipedia.org]

- 2. agencyiq.com [agencyiq.com]

- 3. epa.gov [epa.gov]

- 4. OECD report reconciles PFAS terminology | Food Packaging Forum [foodpackagingforum.org]

- 5. This compound | 307-37-9 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. alsglobal.com [alsglobal.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 8-2 fluorotelomer alcohol aerobic soil biodegradation: pathways, metabolites, and metabolite yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anaerobic biodegradation of 8:2 fluorotelomer alcohol in anaerobic activated sludge: Metabolic products and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Buy 1H,1H,2H,2H-Perfluoro-1-decanol | 678-39-7 [smolecule.com]

- 17. dioxin20xx.org [dioxin20xx.org]

- 18. isotope.com [isotope.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Toxicokinetics of 8:2 fluorotelomer alcohol (8:2-FTOH) in male and female Hsd:Sprague Dawley SD rats after intravenous and gavage administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. 1,1,2,2-Tetrahydroperfluoro-1-decanol | C10H5F17O | CID 69619 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biotransformation of 8:2 Fluorotelomer Alcohol (FTOH)

Abstract

The 8:2 fluorotelomer alcohol [F(CF₂)₈CH₂CH₂OH, 8:2 FTOH] is a significant polyfluoroalkyl substance (PFAS) used in the production of fluoropolymers and surfactants. Its environmental presence and potential to degrade into persistent and toxic perfluoroalkyl carboxylic acids (PFCAs), such as perfluorooctanoic acid (PFOA), have made its biotransformation a critical area of research. This technical guide provides a comprehensive overview of the metabolic fate of 8:2 FTOH, synthesizing data from mammalian and microbial studies. We will explore the enzymatic drivers of its transformation, delineate the complex metabolic pathways, detail key experimental protocols for its study, and present the resulting data in a clear, actionable format for researchers, toxicologists, and drug development professionals.

Introduction: The Significance of 8:2 FTOH Metabolism

Fluorotelomer alcohols (FTOHs) are not typically found as end-user products but are key intermediates and residual impurities in a wide range of commercial applications designed to impart water, soil, and oil repellency.[1][2] The biotransformation of these compounds is of paramount toxicological concern because it represents a significant indirect pathway for human and environmental exposure to highly stable PFCAs.[3][4][5] Unlike their parent FTOHs, PFCAs like PFOA are characterized by extreme persistence, bioaccumulation, and a range of documented adverse health effects.[3] Understanding the conversion of 8:2 FTOH to these terminal metabolites is therefore essential for accurate risk assessment and the development of safer alternatives.

This guide moves beyond a simple description of metabolites to explain the underlying biochemical logic. We will address why specific enzymes are involved, how metabolic branching determines the final product yields, and how experimental conditions can be manipulated to elucidate these complex pathways.

The Enzymatic Machinery: Drivers of 8:2 FTOH Biotransformation

The biotransformation of 8:2 FTOH is not a random process but is orchestrated by a suite of well-characterized enzyme systems, primarily located in the liver. The metabolic journey involves both Phase I oxidation and Phase II conjugation reactions.

Phase I Metabolism: The Cytochrome P450 Superfamily

The initial and rate-limiting step in the oxidative metabolism of 8:2 FTOH is the conversion of the primary alcohol to an aldehyde. This reaction is predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.

-

Human Metabolism: In humans, the specific isoform responsible for this initial oxidation has been identified as CYP2C19 .[3][6][7][8] Studies using recombinant human CYPs demonstrated that among 11 isoforms tested, only CYP2C19 was capable of metabolizing 8:2 FTOH.[6][7] This specificity is crucial for understanding human-specific susceptibility and for developing relevant in vitro models. The product of this reaction is the transient and reactive 8:2 fluorotelomer aldehyde (8:2 FTAL).[6][7]

-

Rodent Models: While CYP2C19 is key in humans, studies in rats suggest that other P450 enzymes are involved, highlighting important interspecies differences.[4][9][10] Inhibition studies in rat hepatocytes using aminobenzotriazole, a broad P450 inhibitor, effectively blocked the oxidation of FTOHs, confirming the central role of this enzyme class.[9]

Phase II Metabolism: The Conjugation Pathways

Concurrent with Phase I oxidation, 8:2 FTOH can undergo direct conjugation, a detoxification pathway that increases water solubility and facilitates excretion. These reactions are often the major metabolic fate of the parent compound.

-

Glucuronidation and Sulfation: The primary conjugation pathways for 8:2 FTOH are the formation of O-glucuronide and O-sulfate conjugates.[6][7][9][11][12] In vitro studies with human liver cytosol and microsomes have shown that the intrinsic clearance (CLint) values follow the order of sulfation > oxidation > glucuronidation .[6][7][12] This indicates that conjugation, particularly sulfation, is a dominant metabolic route in humans, which may explain the generally low in vivo yield of PFCAs from FTOH exposure.[6][7][12] The 8:2 FTOH-sulfate conjugate has been identified as a potential biomarker of exposure in human serum.[13][14]

The Metabolic Maze: Delineating the Biotransformation Pathways of 8:2 FTOH

The biotransformation of 8:2 FTOH is a multi-branched pathway leading to a diverse array of intermediate and terminal metabolites. The initial oxidation to 8:2 FTAL is a critical branch point.

The Main Oxidative Pathway

The central pathway proceeds from the alcohol to the corresponding perfluorinated carboxylic acid.

-

Oxidation to Aldehyde: As described, CYP enzymes (specifically CYP2C19 in humans) oxidize 8:2 FTOH to 8:2 fluorotelomer aldehyde (8:2 FTAL).[6][9][15]

-

Oxidation to Carboxylic Acid: The transient 8:2 FTAL is rapidly oxidized, likely by aldehyde dehydrogenases, to form 8:2 fluorotelomer carboxylic acid (8:2 FTCA).[9][16]

-

Dehydrofluorination: 8:2 FTCA can undergo the elimination of hydrogen fluoride (HF) to yield the 8:2 fluorotelomer unsaturated carboxylic acid (8:2 FTUCA).[9][15][16]

-

Chain Shortening and PFCA Formation: Through a series of steps analogous to beta-oxidation, the polyfluorinated intermediates are further metabolized, leading to the cleavage of CF₂ groups and the formation of stable end-products.[11][15] The primary terminal metabolites are perfluorooctanoic acid (PFOA) and, to a lesser extent, perfluorononanoic acid (PFNA) .[5][9] Minor amounts of shorter-chain PFCAs like perfluorohexanoic acid (PFHxA) have also been detected.[11][17]

The overall yield of PFCAs from 8:2 FTOH is generally low, a fact attributed to the competing and highly efficient conjugation pathways.[5][6][12]

Microbial and Environmental Biotransformation

In environmental matrices like soil and activated sludge, microbial communities mediate the degradation of 8:2 FTOH. The pathways are broadly similar to mammalian metabolism, involving oxidation to 8:2 FTCA and 8:2 FTUCA, and ultimately to PFOA.[15][17][18] However, the specific enzymes and intermediate products can differ. For example, under certain anaerobic conditions, metabolites such as 7:3 acid [F(CF₂)₇CH₂CH₂COOH] have been identified as significant products.[16][17][19] The redox conditions (aerobic vs. anaerobic) significantly impact the rate and products of biotransformation.[18][20]

Visualizing the Metabolic Network

The following diagram illustrates the key biotransformation pathways of 8:2 FTOH in a mammalian system.

Caption: Key mammalian biotransformation pathways of 8:2 FTOH.

Experimental Protocols for Studying 8:2 FTOH Biotransformation

Investigating the metabolism of 8:2 FTOH requires robust and validated experimental systems. The choice of system depends on the research question, from identifying specific enzyme involvement to determining metabolic rates.

In Vitro Metabolism Using Human Liver Microsomes (HLMs)

This protocol is designed to assess Phase I oxidative metabolism and identify the responsible CYP enzymes.

Objective: To determine the kinetic parameters (Km, Vmax) of 8:2 FTOH oxidation by the pooled HLM CYP enzyme pool.

Methodology:

-

Preparation of Incubation Mixture: In a microcentrifuge tube on ice, prepare a master mix containing potassium phosphate buffer (pH 7.4), MgCl₂, and pooled human liver microsomes (e.g., 0.2-0.5 mg/mL final concentration).

-

Substrate Addition: Add 8:2 FTOH (dissolved in a suitable solvent like methanol, final solvent concentration <1%) to achieve a range of final concentrations (e.g., 1-100 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Start the reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Control incubations should omit the NADPH system to assess non-enzymatic degradation.

-

Incubation: Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding an ice-cold organic solvent, such as acetonitrile, often containing an internal standard for analytical quantification.

-

Sample Processing: Vortex the mixture vigorously and centrifuge at high speed (e.g., >10,000 x g) to pellet the protein.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis of metabolites (e.g., 8:2 FTAL) by LC-MS/MS.[6][10][12]

Rationale for Choices:

-

HLMs: Provide a rich source of liver microsomal enzymes, particularly CYPs, in a standardized and commercially available format.[6][12]

-

NADPH-regenerating system: Essential cofactor for CYP enzyme activity. Its omission in control samples serves as a critical negative control.

-

Acetonitrile Quenching: Effectively stops the enzymatic reaction and precipitates proteins, providing a clean extract for analysis.

Visualizing the HLM Experimental Workflow

Caption: Standard workflow for in vitro 8:2 FTOH metabolism studies.

Data Presentation and Interpretation

Quantitative data from metabolic studies are best presented in tabular format to facilitate comparison and interpretation.

Table 1: Kinetic Parameters for 8:2 FTOH Metabolism by Human CYP2C19

| Parameter | Value | Unit | Source |

| K_m_ (Michaelis Constant) | 18.8 | µM | [6] |

| V_max (Maximum Velocity) | 8.52 | pmol/min/pmol P450 | [6][7] |

This table summarizes the key kinetic constants for the primary human enzyme responsible for 8:2 FTOH oxidation. A low K_m_ value suggests a high affinity of the enzyme for the substrate.

Table 2: Key Metabolites Identified from 8:2 FTOH Biotransformation

| Metabolite Abbreviation | Full Chemical Name | Metabolic Pathway | Biological Matrix | Source(s) |

| 8:2 FTAL | 8:2 Fluorotelomer Aldehyde | Phase I Oxidation | Human Liver Microsomes, Rat Hepatocytes | [6][9] |

| 8:2 FTCA | 8:2 Fluorotelomer Carboxylic Acid | Phase I Oxidation | Rat Hepatocytes, Microbial Cultures | [9][15][16] |

| 8:2 FTUCA | 8:2 Fluorotelomer Unsaturated Carboxylic Acid | Phase I Oxidation | Rat Hepatocytes, Microbial Cultures | [9][15][16] |

| PFOA | Perfluorooctanoic Acid | Terminal Metabolite | Rat Hepatocytes, In Vivo (Rat), Microbial Cultures | [4][5][9] |

| 8:2 FTOH-Sulfate | 8:2 FTOH O-Sulfate | Phase II Conjugation | Human Liver Cytosol, Human Serum | [6][13] |

| 8:2 FTOH-Glucuronide | 8:2 FTOH O-Glucuronide | Phase II Conjugation | Rat Hepatocytes, Human Liver Microsomes | [9][11][12] |

Conclusion and Future Directions

The biotransformation of 8:2 fluorotelomer alcohol is a complex process driven by specific Phase I and Phase II enzymes, leading to a variety of polyfluorinated intermediates and persistent perfluorinated terminal products. In humans, CYP2C19-mediated oxidation and direct conjugation via sulfation and glucuronidation are the key competing pathways.[6][7] The dominance of the conjugation pathways likely mitigates the total yield of toxic PFCAs from 8:2 FTOH exposure, but does not eliminate it.

Future research should focus on:

-

Quantitative In Vivo Studies: Bridging the gap between in vitro findings and in vivo human exposure by using physiologically based pharmacokinetic (PBPK) models.

-

Metabolite Toxicity: Assessing the biological activity and potential toxicity of the intermediate metabolites, such as 8:2 FTCA and 8:2 FTUCA, which may have their own toxicological profiles.[2]

-

Gut Microbiome Contribution: Investigating the role of the human gut microbiome in the biotransformation of FTOHs and their precursors, which may represent an under-explored metabolic pathway.[21]

By continuing to unravel the intricacies of 8:2 FTOH biotransformation, the scientific community can better predict human health risks, establish more accurate biomarkers of exposure, and guide the development of safer next-generation fluorinated materials.

References

- 1. Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and o ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D4VA00019F [pubs.rsc.org]

- 2. vliz.be [vliz.be]

- 3. scispace.com [scispace.com]

- 4. In vitro metabolism of 8-2 fluorotelomer alcohol: interspecies comparisons and metabolic pathway refinement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biotransformation pathways of fluorotelomer-based polyfluoroalkyl substances: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biotransformation of 8:2 fluorotelomer alcohol by recombinant human cytochrome P450s, human liver microsomes and human liver cytosol - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 7. Biotransformation of 8:2 fluorotelomer alcohol by recombinant human cytochrome P450s, human liver microsomes and human liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Metabolic products and pathways of fluorotelomer alcohols in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Biotransformation of 8:2 fluorotelomer alcohol by recombinant human cytochrome P450s, human liver microsomes and human liver cytosol - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 13. Identification of Biomarkers of Exposure to FTOHs and PAPs in Humans Using a Targeted and Nontargeted Analysis Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. sites.chem.utoronto.ca [sites.chem.utoronto.ca]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 8-2 fluorotelomer alcohol aerobic soil biodegradation: pathways, metabolites, and metabolite yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biotransformation of 8:2 FTOH in AFFF-impacted soils under different redox conditions - American Chemical Society [acs.digitellinc.com]

- 19. 6:2 and 8:2 fluorotelomer alcohol anaerobic biotransformation in digester sludge from a WWTP under methanogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The human fecal microbiome contributes to the biotransformation of the PFAS surfactant 8:2 monosubstituted polyfluoroalkyl phosphate ester - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

A Comprehensive Spectroscopic Guide to 1H,1H,2H,2H-Perfluoro-1-decanol for Researchers and Drug Development Professionals

Introduction: The Significance of Spectroscopic Analysis for Fluorinated Compounds

1H,1H,2H,2H-Perfluoro-1-decanol is a member of the fluorotelomer alcohol family, a class of compounds with wide-ranging industrial applications that are also of significant interest in environmental and toxicological studies. The unique properties imparted by the extensive fluorination of the alkyl chain necessitate a multi-faceted analytical approach for unambiguous identification and characterization. The strong electronegativity of fluorine atoms dramatically influences the electronic environment of neighboring nuclei, leading to characteristic shifts and coupling patterns in NMR spectroscopy. Similarly, the carbon-fluorine bonds give rise to strong, distinctive absorption bands in IR spectroscopy. Understanding these spectral signatures is paramount for confirming molecular structure, assessing purity, and studying metabolic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecule's Core

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For a compound like 1H,1H,2H,2H-Perfluoro-1-decanol, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete picture.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the non-fluorinated portion of the molecule. The spectrum is relatively simple, yet informative.

Table 1: ¹H NMR Spectral Data for 1H,1H,2H,2H-Perfluoro-1-decanol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.9 | Triplet | 2H | -CH₂-OH |

| ~2.4 | Triplet of Triplets | 2H | -CF₂-CH₂- |

| ~1.6 | Singlet (broad) | 1H | -OH |

Experimental Parameters (Typical): The spectrum is typically recorded on a 300 MHz or higher spectrometer using deuterated chloroform (CDCl₃) or acetone-d₆ as the solvent.[1]

Insight from the Senior Application Scientist: The downfield shift of the methylene group adjacent to the hydroxyl (~3.9 ppm) is a classic indicator of its proximity to an electronegative oxygen atom. The complex splitting pattern of the methylene group at ~2.4 ppm (a triplet of triplets) is particularly revealing. It arises from coupling to both the adjacent -CH₂- group and the two fluorine atoms on the neighboring -CF₂- group. This provides direct evidence for the connectivity between the hydrocarbon and fluorocarbon segments of the molecule. The broadness of the hydroxyl proton signal is due to hydrogen bonding and exchange with trace amounts of water in the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The influence of the highly electronegative fluorine atoms is profound, causing significant downfield shifts for the fluorinated carbons and introducing complex C-F coupling patterns.

Table 2: ¹³C NMR Spectral Data for 1H,1H,2H,2H-Perfluoro-1-decanol

| Chemical Shift (δ) ppm | Assignment |

| ~60.5 | -CH₂-OH |

| ~32.1 (triplet) | -CF₂-CH₂- |

| ~108-120 (complex multiplets) | -(CF₂)₇- |

Experimental Parameters (Typical): A 75 or 125 MHz spectrometer is commonly used, with CDCl₃ as the solvent.[1]

Insight from the Senior Application Scientist: The carbon of the -CH₂OH group appears at a typical chemical shift for an alcohol. The carbon of the -CF₂-CH₂- group exhibits a triplet structure due to coupling with the two adjacent fluorine atoms. The most complex region of the spectrum is the cluster of signals between approximately 108 and 120 ppm, which corresponds to the seven perfluorinated methylene (-CF₂-) groups. The extensive C-F coupling makes individual assignment challenging without advanced 2D NMR techniques.

¹⁹F NMR Spectroscopy

For any fluorinated compound, ¹⁹F NMR is a critical analytical technique. It provides direct information about the electronic environment of each fluorine atom in the molecule.

Experimental Protocol for NMR Data Acquisition

The following is a generalized, yet robust, protocol for acquiring high-quality NMR data for fluorinated alcohols like 1H,1H,2H,2H-Perfluoro-1-decanol.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the sample into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆). Ensure the solvent is free from water and other impurities.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if quantitative analysis is required. For ¹⁹F NMR, an external standard like CFCl₃ is often used.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Use a proton-decoupled pulse sequence to simplify the spectrum. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum using a standard pulse sequence. Proton decoupling may be employed to simplify the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the internal or external standard.

-

Integrate the signals in the ¹H NMR spectrum.

-

Caption: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 1H,1H,2H,2H-Perfluoro-1-decanol is dominated by the strong absorbances of the C-F bonds and the characteristic bands of the alcohol group.

Table 3: Key IR Absorption Bands for 1H,1H,2H,2H-Perfluoro-1-decanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 (broad) | Strong | O-H stretch (hydrogen-bonded) |

| ~2950 | Medium | C-H stretch |

| ~1200-1100 (multiple strong bands) | Very Strong | C-F stretch |

| ~1060 | Strong | C-O stretch |

Experimental Parameters (Typical): The spectrum is often acquired using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[1]

Insight from the Senior Application Scientist: The most striking feature of the IR spectrum is the series of intense absorption bands in the 1200-1100 cm⁻¹ region. This is the hallmark of a perfluorinated alkyl chain and is due to the various C-F stretching vibrations. The broad, strong band around 3350 cm⁻¹ is characteristic of the O-H stretching of a hydrogen-bonded alcohol. The presence of both of these features provides strong evidence for the identity of the compound as a fluorinated alcohol.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Table 4: Key Mass Spectral Data for 1H,1H,2H,2H-Perfluoro-1-decanol

| m/z | Interpretation |

| 464 | Molecular Ion (M⁺) - often weak or absent in EI |

| 445 | [M - F]⁺ |

| 446 | [M - H₂O]⁺ |

| 433 | [M - CH₂OH]⁺ |

| 69 | [CF₃]⁺ |

| 31 | [CH₂OH]⁺ |

Experimental Parameters (Typical): Mass spectra are commonly obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with Electron Ionization (EI) or a liquid chromatography-mass spectrometry (LC-MS) system.[2][3]